molecular formula C11H18Cl2N2O B1500852 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride CAS No. 1185318-61-9

1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride

Cat. No. B1500852
CAS RN: 1185318-61-9
M. Wt: 265.18 g/mol
InChI Key: FEPGGHAVHOLXGX-UHFFFAOYSA-N
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Description

“1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride” is a chemical compound with the molecular formula C11H18Cl2N2O and a molecular weight of 265.18 . It is used in scientific research and has diverse applications ranging from drug discovery to organic synthesis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride” such as melting point, boiling point, and density are not available in the retrieved data .

Scientific Research Applications

Synthesis and Chemistry

  • Method for Synthesis : A method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound of significant importance in medicinal chemistry, has been proposed. This method involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).

  • Synthesis of Derivatives : A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were synthesized and tested for their electrocardiographic, antiarrhythmic, and antihypertensive activity. These derivatives showed significant potential, particularly compound 11a, which displayed potent antiarrhythmic and antihypertensive activities (Malawska et al., 2002).

Advanced Applications in Medicinal Chemistry

  • Synthesis of 3-(N-heteryl)pyrrole Derivatives : A novel approach for the synthesis of unknown 1-(1H-pyrrol-3-yl)pyridinium salts with selective control of substitution patterns has been developed. This method allows for the preparation of 3-(Pyridinium-1-yl)pyrrolides, a new type of stable ylide, offering potential for further medicinal chemistry applications (Khlebnikov et al., 2012).

  • Complex Chemistry of Derivatives : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to the pyridine structure, have been used as ligands in complex chemistry. These compounds have applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Pharmacological Applications

  • p38 MAP Kinase Inhibition : A novel synthesis method for a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis, has been developed. This synthesis involves the Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride to a naphthyridone N-oxide, indicating the significance of the piperidine structure in pharmacological applications (Chung et al., 2006).

Safety and Hazards

Safety precautions for handling “1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride” include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to come in contact with water due to the risk of a violent reaction and possible flash fire .

properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10;;/h1-2,5,8,11,14H,3-4,6-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPGGHAVHOLXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671475
Record name 1-[(Pyridin-3-yl)methyl]piperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185318-61-9
Record name 1-[(Pyridin-3-yl)methyl]piperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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